molecular formula C11H8N4O B2967092 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2413870-15-0

1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2967092
CAS No.: 2413870-15-0
M. Wt: 212.212
InChI Key: WUYKOXLQPFNHTE-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a unique fusion of pyrimidine and benzodiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of pyrimidine derivatives with benzodiazole precursors. One common method involves the reaction of 2-aminobenzimidazole with pyrimidine-5-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific fusion of pyrimidine and benzodiazole rings, which imparts distinct electronic and steric properties. These properties contribute to its potential as a versatile scaffold in drug discovery and development .

Biological Activity

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a benzodiazole moiety, contributing to its unique biological profile. The molecular formula is C11H10N4OC_{11}H_{10}N_{4}O, with a molecular weight of approximately 218.22 g/mol. Its structure can be represented as follows:

Chemical Structure C11H10N4O\text{Chemical Structure }C_{11}H_{10}N_{4}O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.3
A54918.7

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with DNA replication .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Model
In a study involving transgenic mice that model Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test .

Properties

IUPAC Name

3-pyrimidin-5-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-14-9-3-1-2-4-10(9)15(11)8-5-12-7-13-6-8/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYKOXLQPFNHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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